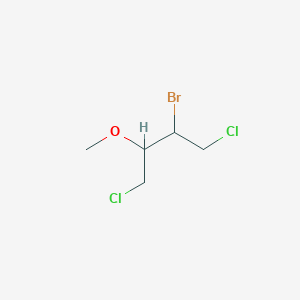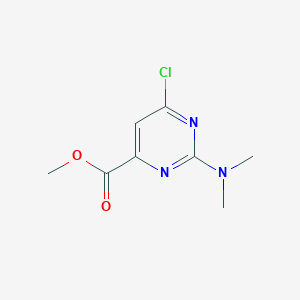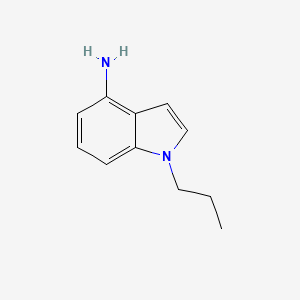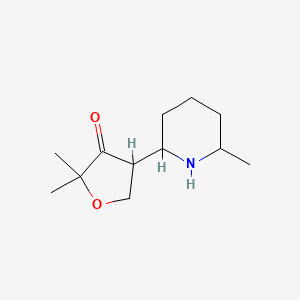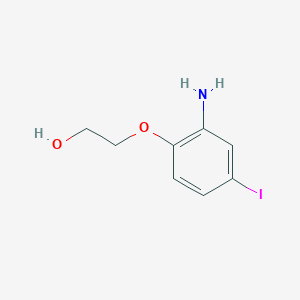
6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is substituted with two methyl groups at positions 4 and 5, while the pyridine ring is substituted with a formyl group at position 3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can often be scaled up for industrial production with appropriate modifications to reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base to deprotonate the imidazole ring.
Major Products
Oxidation: 6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-3-carboxylic acid.
Reduction: 6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-3-methanol.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: It can be used in the development of new materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of 6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand. The imidazole ring can coordinate with metal ions, making it useful in catalysis and materials science. The formyl group can participate in various chemical reactions, allowing the compound to be modified for specific applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(1H-Imidazol-1-YL)pyridine-3-carbaldehyde: Lacks the methyl groups on the imidazole ring.
6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-2-carbaldehyde: The formyl group is at position 2 on the pyridine ring.
4,5-Dimethyl-1H-imidazole: Lacks the pyridine ring and formyl group.
Uniqueness
6-(4,5-Dimethyl-1H-imidazol-1-YL)pyridine-3-carbaldehyde is unique due to the presence of both the imidazole and pyridine rings, as well as the specific substitution pattern
Eigenschaften
Molekularformel |
C11H11N3O |
|---|---|
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
6-(4,5-dimethylimidazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C11H11N3O/c1-8-9(2)14(7-13-8)11-4-3-10(6-15)5-12-11/h3-7H,1-2H3 |
InChI-Schlüssel |
HIRPPOYXYQWKOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C=N1)C2=NC=C(C=C2)C=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


